2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid
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Overview
Description
2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid is an organic compound with the molecular formula C11H11NO5 and a molecular weight of 237.21 g/mol . It is categorized under aromatic heterocycles, tertiary amines, and carboxylic acids . This compound is known for its unique structure, which includes a carboxymethyl group and a 4-formylphenyl group attached to an amino acetic acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid typically involves the reaction of 4-formylphenylamine with chloroacetic acid under basic conditions . The reaction proceeds through nucleophilic substitution, where the amine group of 4-formylphenylamine attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product .
Industrial Production Methods
the general approach would involve large-scale synthesis using the same basic reaction conditions as in laboratory synthesis, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: 2-[(carboxymethyl)(4-carboxyphenyl)amino]acetic acid
Reduction: 2-[(carboxymethyl)(4-hydroxymethylphenyl)amino]acetic acid
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid is not well-understood. it is believed to interact with various molecular targets through its functional groups. The formyl group can form hydrogen bonds, while the carboxymethyl group can participate in ionic interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-[(carboxymethyl)(4-hydroxyphenyl)amino]acetic acid
- 2-[(carboxymethyl)(4-methylphenyl)amino]acetic acid
- 2-[(carboxymethyl)(4-nitrophenyl)amino]acetic acid
Uniqueness
2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid is unique due to the presence of the formyl group, which imparts distinct chemical reactivity compared to its analogs . This uniqueness makes it valuable for specific synthetic applications and potential biological interactions .
Properties
IUPAC Name |
2-[N-(carboxymethyl)-4-formylanilino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c13-7-8-1-3-9(4-2-8)12(5-10(14)15)6-11(16)17/h1-4,7H,5-6H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZSZSQVWHQGBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N(CC(=O)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625879 |
Source
|
Record name | 2,2'-[(4-Formylphenyl)azanediyl]diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41426-86-2 |
Source
|
Record name | 2,2'-[(4-Formylphenyl)azanediyl]diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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